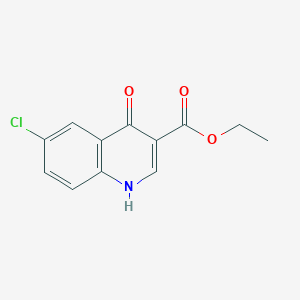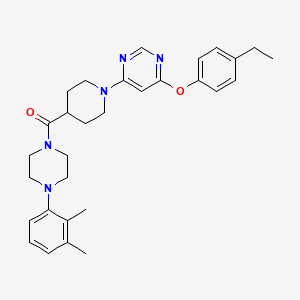
(4-(2,3-Dimethylphenyl)piperazin-1-yl)(1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2,3-Dimethylphenyl)piperazin-1-yl)(1-(6-(4-ethylphenoxy)pyrimidin-4-yl)piperidin-4-yl)methanone is a useful research compound. Its molecular formula is C30H37N5O2 and its molecular weight is 499.659. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Interaction Studies
Research on compounds with similar structures involves detailed molecular interaction studies, such as the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. This study provides insights into the conformational analysis, pharmacophore models, and quantitative structure-activity relationship (QSAR) models, which are crucial for understanding how such compounds interact with biological receptors (Shim et al., 2002).
Antimicrobial and Anticancer Agents
Another avenue of research involves the development of novel pyrazole derivatives as potential antimicrobial and anticancer agents. This includes the synthesis and characterization of compounds with promising in vitro activities against various pathogens and cancer cell lines, highlighting the therapeutic potential of these chemical structures (Hafez et al., 2016).
Metabolism and Pharmacokinetics Studies
Studies on the metabolism, excretion, and pharmacokinetics of complex compounds, such as dipeptidyl peptidase IV inhibitors, are essential for understanding their behavior in biological systems. This research can inform the development of new drugs by elucidating how compounds are absorbed, metabolized, and eliminated from the body, providing a basis for safe and effective therapeutic use (Sharma et al., 2012).
Synthesis and Characterization of Metal Complexes
The synthesis and characterization of metal complexes derived from novel phenolic Mannich bases represent another scientific application. These studies contribute to the understanding of the chemical properties and potential applications of these complexes in various fields, including catalysis, material science, and pharmaceuticals (Büyükkıdan & Özer, 2013).
Antiproliferative Activity Against Human Cancer Cell Lines
The synthesis and evaluation of compounds for their antiproliferative activity against human cancer cell lines offer insights into their potential as anticancer agents. Research in this area focuses on the development of new therapeutic options for cancer treatment, highlighting the significance of chemical synthesis in drug discovery (Mallesha et al., 2012).
Propriétés
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-[1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N5O2/c1-4-24-8-10-26(11-9-24)37-29-20-28(31-21-32-29)34-14-12-25(13-15-34)30(36)35-18-16-33(17-19-35)27-7-5-6-22(2)23(27)3/h5-11,20-21,25H,4,12-19H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCZBZGBXQRHME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)N4CCN(CC4)C5=CC=CC(=C5C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


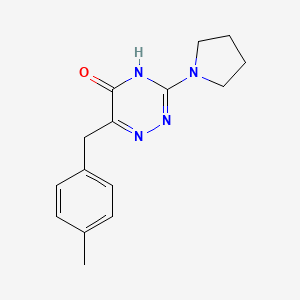
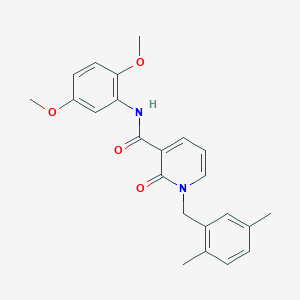


![5-[1-(3-Methoxybenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2725539.png)
![N-[6-chloro-3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2725540.png)
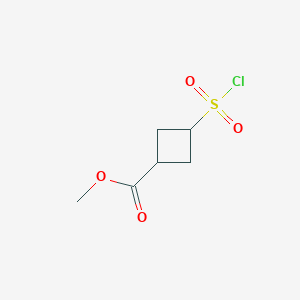
![N-[(3-ethoxyphenyl)methyl]-4-phenyl-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2725543.png)
![(E)-4-(Dimethylamino)-N-[1-[3-(dimethylsulfamoyl)phenyl]ethyl]but-2-enamide](/img/structure/B2725544.png)
